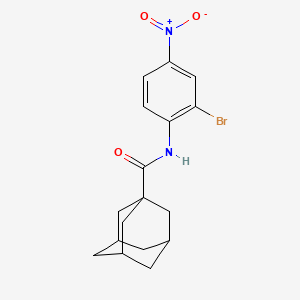

N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O3/c18-14-6-13(20(22)23)1-2-15(14)19-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVPHYWMOFOQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution on the adamantane core. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide has been identified as a potential candidate for drug development, especially in the design of antiviral and anticancer agents. The compound's structure allows for specific interactions with biological targets, which can lead to inhibition or modulation of various pathways involved in disease progression. For instance, adamantane derivatives have been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as obesity and type 2 diabetes .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the bromine and nitro substituents, which enhance its reactivity and binding affinity to target enzymes or receptors. This interaction can lead to significant biological responses, such as apoptosis in cancer cells or modulation of metabolic pathways .

Catalyst Development

The unique structural properties of this compound also make it suitable for use as a catalyst or catalyst precursor in various chemical reactions. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, which can enhance catalytic efficiency in organic synthesis.

Nanomaterials

Due to its stable and functionalized structure, this compound can be employed in the synthesis of nanomaterials. The compound can form stable complexes with metal ions or other substrates, facilitating the development of nanostructures with tailored properties for applications in electronics, photonics, and drug delivery systems.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit promising anticancer properties. For example, compounds with similar structural motifs have shown significant inhibition of cancer cell proliferation through mechanisms such as the induction of apoptosis via mitochondrial pathways.

Inhibition of Enzymatic Activity

A related study explored the compound's potential as an inhibitor of enzymes involved in metabolic pathways. The findings indicated that certain adamantane derivatives could effectively inhibit 11β-HSD1 activity, demonstrating their utility in treating conditions associated with metabolic syndrome .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral and anticancer agent development | Target-specific interactions leading to effective therapies |

| Catalyst Development | Use as a catalyst or precursor in organic reactions | Enhanced catalytic efficiency through functional group modification |

| Nanomaterials | Synthesis of stable nanostructures for electronics and drug delivery | Tailored properties for specific applications |

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison emphasizes structural variations, synthetic efficiency, and analytical characterization of 11c and 11d , which serve as relevant analogs to the target compound.

Structural Features

- 11c : Contains a biphenylsulfonyl hydrazinecarbonyl group attached to the phenyl ring.

- 11d : Features a 4'-bromo-biphenyl hydrazinecarbonyl substituent.

- Target Compound (hypothetical) : The bromo and nitro groups on the phenyl ring introduce distinct electronic and steric effects compared to the hydrazinecarbonyl-biphenyl motifs in 11c and 11d .

Analytical Characterization

| Compound | 1H/13C NMR Data | HRMS Validation | Elemental Analysis |

|---|---|---|---|

| 11c | Full dataset | Confirmed | Matched |

| 11d | Partial data | Confirmed | Matched |

- 11c was rigorously characterized via 1H NMR, 13C NMR, HRMS, and elemental analysis, confirming its structural integrity.

- 11d lacked detailed NMR data in the evidence but was validated through HRMS and elemental analysis, indicating reliable synthetic reproducibility .

Functional Group Impact

- Bromine vs. Sulfonyl Groups : Bromine in 11d and the sulfonyl group in 11c introduce divergent steric and electronic profiles, affecting solubility, crystallization, and biological activity.

Research Implications

While direct data on N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide is absent in the provided evidence, the comparison of 11c and 11d underscores the importance of substituent selection in adamantane-carboxamide derivatives. Key findings include:

Biological Activity

N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an adamantane core, which is known for its unique structural properties that enhance biological interactions. The presence of the bromo and nitro groups on the phenyl ring contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial effects against various pathogens. The compound exhibits a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against certain bacteria, indicating potent antibacterial activity. Additionally, it has shown effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in certain assays .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. The selectivity index (SI) for various cancer cells suggests a favorable therapeutic window, making it a candidate for further development .

Antiviral Activity

In antiviral assays, the compound has shown activity against several viruses, including those from the poxvirus family. Its mechanism involves interference with viral replication processes, making it a potential candidate for therapeutic applications in viral infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial and viral replication.

- Receptor Interaction : It may modulate receptor-mediated signaling pathways, thereby influencing cellular responses to infection or malignancy.

- Biofilm Disruption : By inhibiting biofilm formation, it enhances the efficacy of existing antibiotics against resistant strains .

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to controls, demonstrating its potential as an antimicrobial agent .

- Anticancer Activity Assessment : In vitro tests on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxicity at low concentrations .

- Antiviral Evaluation : Research focused on the compound's ability to inhibit vaccinia virus replication showed promising results, with high selectivity indices compared to standard antiviral drugs .

Q & A

Q. What are the key synthetic pathways for N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with functionalized aromatic amines. A plausible route includes:

- Step 1 : Bromination and nitration of the phenyl ring to introduce the 2-bromo-4-nitro substituents .

- Step 2 : Activation of the adamantane-1-carboxylic acid using coupling agents like EDC/HOBt or HATU in DMF .

- Step 3 : Amide bond formation with the substituted aniline under inert conditions (e.g., N₂ atmosphere) at 0–25°C . Optimization focuses on solvent choice (e.g., DMF vs. THF), catalyst loading, and temperature control to achieve yields >60% .

Q. How is the structural integrity of this compound confirmed?

- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~176 ppm for carbonyl carbon) and HRMS for molecular weight validation .

- Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement, with WinGX for data processing . Anisotropic displacement parameters (ORTEP diagrams) resolve steric effects from the adamantane core .

Q. What physicochemical properties influence its behavior in biological assays?

- Lipophilicity : LogP ~4.2 (estimated via QSPR), affecting membrane permeability .

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or cyclodextrin-based formulations .

- Stability : Degrades under UV light (t₁/₂ <24 hrs), requiring storage in amber vials at −20°C .

Q. What in vitro assays are used to evaluate its biological activity?

- Antimicrobial : Broth microdilution (MIC against M. tuberculosis H37Rv) .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC₅₀ values) .

- Enzyme inhibition : Fluorescence-based assays (e.g., HIV protease inhibition) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and purity?

- Continuous flow reactors : Reduce reaction time and improve yield (>80%) for nitroaromatic coupling steps .

- Purification : Flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 column, 70% acetonitrile) .

- Quality control : HPLC purity >98% (retention time ~12.3 min) with UV detection at 254 nm .

Q. What role do the bromo and nitro substituents play in molecular conformation and reactivity?

- X-ray analysis : The nitro group induces planarity in the phenyl ring (torsion angle <5°), while bromine stabilizes halogen bonding with target proteins .

- Electrophilicity : Nitro group enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling for derivatization) .

Q. How should contradictory bioactivity data across studies be resolved?

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .

- Target profiling : Use SPR (surface plasmon resonance) to measure binding kinetics (KD) for suspected targets like DprE1 .

- Metabolite screening : LC-MS to identify degradation products that may interfere with assays .

Q. What computational methods elucidate its mechanism of action?

- Molecular docking : AutoDock Vina predicts binding to M. tuberculosis DprE1 (ΔG = −9.2 kcal/mol) .

- QSAR modeling : Hammett constants (σmeta = 0.71 for NO₂) correlate with antifungal activity (R² = 0.89) .

Q. How do structural modifications impact bioactivity?

- SAR studies :

| Derivative | Modification | MIC (M. tuberculosis) |

|---|---|---|

| Parent | None | 2.5 µM |

| -NO₂ → -NH₂ | Reduced activity | >20 µM |

| Adamantane → cyclohexane | Loss of rigidity | 15 µM |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.